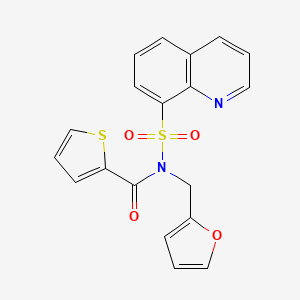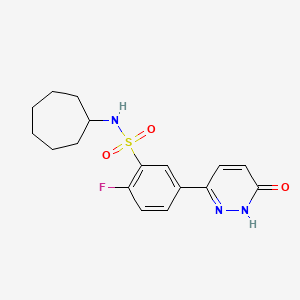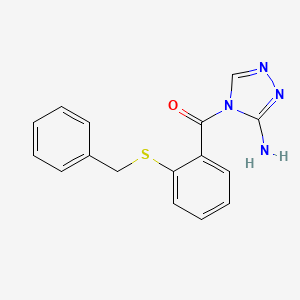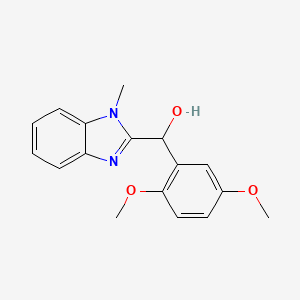
N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide is a complex organic compound that features a combination of furan, quinoline, sulfonyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-furoic acid with furfurylamine to produce N-(furan-2-ylmethyl)furan-2-carboxamide . This intermediate can then be further reacted with quinoline-8-sulfonyl chloride and thiophene-2-carboxylic acid under appropriate conditions to yield the final product. The reactions are often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and may involve microwave-assisted conditions to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The use of microwave-assisted synthesis and effective coupling reagents can also be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The furan and quinoline moieties are particularly important for its biological activity, as they can interact with nucleophilic and electrophilic sites within biological systems .
Comparison with Similar Compounds
Similar Compounds
- **N-(furan-2
N-(furan-2-ylmethyl)furan-2-carboxamide: Shares the furan moiety but lacks the quinoline and sulfonyl groups.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-quinolin-8-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c22-19(16-8-4-12-26-16)21(13-15-7-3-11-25-15)27(23,24)17-9-1-5-14-6-2-10-20-18(14)17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIUHJZZKAYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N(CC3=CC=CO3)C(=O)C4=CC=CS4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5386457.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-4-methyl-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B5386467.png)

![N-[(1S*,2R*)-2-(cyclopentylamino)cyclobutyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5386485.png)
![7-methyl-2-[oxo(pyridin-3-yl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5386489.png)
![5,5-dimethyl-1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5386491.png)
![(3S,4R)-1-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-3-methoxypiperidin-4-amine](/img/structure/B5386501.png)
![1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YL 2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETATE](/img/structure/B5386502.png)
![3-({1-[2-(1H-pyrazol-1-yl)butanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5386510.png)
![(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B5386513.png)


![N-(2-CHLOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5386529.png)
![4-benzyl-5-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5386551.png)
